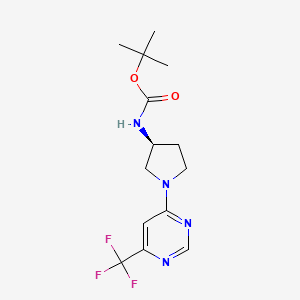

(S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate

Description

Historical Development of Trifluoromethylpyrimidine Carbamates

The evolution of trifluoromethylpyrimidine carbamates is rooted in the convergence of two distinct chemical lineages: fluorinated heterocycles and carbamate-protected amines. Early carbamate chemistry, pioneered in the 1990s, utilized reagents such as di(2-pyridyl) carbonate (DPC) to achieve efficient alkoxycarbonylation of amines, enabling the synthesis of stable carbamate derivatives. These methodologies addressed limitations in earlier protocols, such as poor yields and sensitivity to proteolytic degradation, thereby expanding the utility of carbamates in drug design.

The introduction of trifluoromethyl groups into pyrimidine scaffolds emerged later, driven by the recognition of fluorine’s ability to modulate electronic properties, lipophilicity, and metabolic resistance. For example, the synthesis of trifluoromethyl pyrimidine derivatives via ethyl trifluoroacetoacetate, as demonstrated in recent studies, highlighted the role of fluorine in enhancing antifungal and bioactive properties. The specific incorporation of a 6-(trifluoromethyl)pyrimidin-4-yl group into pyrrolidine carbamates, as seen in the target compound, represents a natural progression in this trajectory, combining the stability of carbamates with the pharmacological advantages of fluorinated aromatics.

Position Within Pyrrolidine-Based Carbamate Research

Pyrrolidine rings, as saturated five-membered nitrogen heterocycles, offer conformational rigidity and synthetic versatility, making them prevalent in nucleic acid analogs and enzyme inhibitors. The solid-phase synthesis of pyrrolidine carbamate nucleic acids, for instance, demonstrated the feasibility of constructing oligomers with defined stereochemistry, a critical advancement for probing DNA interactions. The target compound builds upon this foundation by integrating a pyrrolidine moiety with a trifluoromethylpyrimidine group, a combination that enhances both structural diversity and target selectivity.

The stereoselective synthesis of the (S)-configured pyrrolidine carbamate is particularly noteworthy. By employing tert-butyl chloroformate in the final carbamate-forming step, researchers achieve a stereochemically pure product, essential for ensuring consistent bioactivity and reproducibility. This approach aligns with broader efforts to optimize pyrrolidine derivatives for applications in kinase inhibition and GPCR modulation, where stereochemical precision is paramount.

Significance in Medicinal Chemistry and Drug Design

Carbamates are valued in medicinal chemistry for their balanced proteolytic stability and hydrogen-bonding capacity, traits that make them superior to esters and carbonates in many drug formulations. The tert-butyl carbamate group in the target compound, for example, serves as a protective moiety for the pyrrolidine amine, facilitating subsequent functionalization while maintaining metabolic resilience.

The trifluoromethylpyrimidine component further augments the molecule’s bioactivity. Fluorine’s electronegativity and small atomic radius enhance binding interactions with hydrophobic protein pockets, a phenomenon observed in antifungal agents such as tebuconazole. Comparative studies of trifluoromethyl pyrimidine derivatives have demonstrated potent inhibition of Botrytis cinerea and Sclerotinia sclerotiorum, with some compounds surpassing standard therapies in efficacy. Although the target compound’s specific biological data remain undisclosed, its structural kinship to these active analogs suggests similar potential in targeting fungal or enzymatic pathways.

Research Trends in Fluorinated Heterocyclic Chemistry

Fluorinated heterocycles occupy a central role in modern drug discovery, with stereoselective fluorination emerging as a key strategy for fine-tuning molecular properties. The incorporation of fluorine into N-heterocycles, such as pyrrolidines and pyrimidines, alters conformational behavior, hydrogen-bonding capacity, and metabolic stability, often leading to improved pharmacokinetic profiles. For instance, fluorinated iminosugars exhibit enhanced glycosidase inhibition due to fluorine-induced distortions in sugar-mimicking conformations.

The target compound epitomizes these trends. Its trifluoromethylpyrimidine group introduces electron-withdrawing effects that stabilize the aromatic ring against oxidative degradation, while the pyrrolidine’s fluorinated environment potentially restricts conformational flexibility, favoring interactions with rigid enzyme active sites. Recent synthetic advances, such as the use of potassium hydride in tertiary alcohol activation, have further streamlined the production of such complex fluorinated architectures.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N4O2/c1-13(2,3)23-12(22)20-9-4-5-21(7-9)11-6-10(14(15,16)17)18-8-19-11/h6,8-9H,4-5,7H2,1-3H3,(H,20,22)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIBDILKNONISF-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=NC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Trifluoromethyl Pyrimidine Moiety: This step involves the reaction of the pyrrolidine derivative with a trifluoromethyl pyrimidine compound under suitable conditions.

Attachment of the Tert-Butyl Carbamate Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate is , with a molecular weight of 346.35 g/mol. The compound features a pyrimidine ring substituted with a trifluoromethyl group and is linked to a pyrrolidine moiety via a carbamate functional group, which influences its biological properties.

Kinase Inhibition

One of the primary applications of this compound is in the field of kinase inhibition. Kinases play crucial roles in various cellular processes, and their dysregulation is often implicated in cancer and other diseases. Studies have shown that compounds with similar structures exhibit significant inhibitory activity against various kinases, including Aurora kinases and DRAK1.

- Aurora Kinase Inhibition : Research indicates that pyrimidine-based derivatives can inhibit Aurora A kinase activity, which is essential for cell division. The presence of the tert-butyl and pyrimidine moieties enhances binding affinity and selectivity towards the kinase target .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have demonstrated that modifications in the chemical structure can lead to enhanced biological activity. For example, the introduction of different substituents on the pyrimidine ring or altering the piperidine structure can significantly affect the potency of the compound against specific targets .

Potential Therapeutic Uses

Given its inhibitory effects on key kinases, this compound has potential therapeutic applications in treating cancers where these kinases are overactive. The selectivity observed in preliminary studies suggests that it could minimize off-target effects, making it a promising candidate for further development.

Case Study 1: DRAK1 Inhibition

In a study focusing on DRAK1, a serine/threonine kinase involved in apoptosis and cell differentiation, researchers synthesized various derivatives to assess their inhibitory effects. The compound exhibited a Kd value of 21 nM, indicating strong binding affinity and selectivity among a panel of 468 kinases . This selectivity suggests potential applications in targeted cancer therapies.

Case Study 2: Aurora Kinase Activity

Another study investigated the effects of pyrimidine derivatives on Aurora kinases. The results showed that certain modifications led to compounds with improved inhibitory activity against Aurora A kinase, with IC50 values significantly lower than previously reported compounds . These findings highlight the importance of structural modifications in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl pyrimidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring and tert-butyl carbamate group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- (S)-tert-Butyl (1-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-3-yl)carbamate

- (S)-tert-Butyl (1-(6-(difluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate

Uniqueness

(S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate is unique due to the presence of the trifluoromethyl group at the 6-position of the pyrimidine ring, which can significantly influence its biological activity and chemical properties. This structural feature distinguishes it from other similar compounds and contributes to its potential as a lead compound in drug discovery.

Biological Activity

(S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H19F3N4O2

- Molecular Weight : 288.31 g/mol

- CAS Number : 219599-99-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial agent, anti-inflammatory compound, and inhibitor of specific biological pathways.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit moderate antibacterial properties. For instance, derivatives containing pyrimidine and pyrrolidine moieties have shown efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| (S)-tert-Butyl Carbamate | Staphylococcus aureus | 250 |

| (S)-tert-Butyl Carbamate | Escherichia coli | 250 |

Anti-inflammatory Properties

Studies have demonstrated that compounds featuring the pyrrolidine structure can inhibit pro-inflammatory cytokines. For example, a related compound was shown to reduce TNFα production in LPS-treated mouse models, indicating potential therapeutic effects in inflammatory diseases .

The mechanism by which (S)-tert-butyl carbamate exerts its effects may involve interaction with specific protein targets. For instance, it is hypothesized to modulate signaling pathways linked to inflammation and bacterial resistance. The binding affinity to target proteins can be influenced by the trifluoromethyl group, which enhances lipophilicity and potentially increases bioavailability .

Case Studies

- In Vivo Studies : In a study evaluating the anti-inflammatory effects of a related compound, researchers administered the compound in a mouse model of zymosan-induced peritonitis. Results showed a significant reduction in inflammatory cell migration at doses of 100 mg/kg .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of similar compounds on various cancer cell lines using the MTT assay. The results indicated minimal cytotoxicity at concentrations up to 10 µM for related structures, suggesting a favorable safety profile .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of (S)-tert-butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate?

Answer:

The synthesis typically involves coupling a pyrimidine intermediate with a pyrrolidine-carbamate precursor. For example, intermediates like 6-(trifluoromethyl)pyrimidin-4-amine can be reacted with activated carbonyl groups under basic conditions. A representative procedure includes dissolving the pyrimidine intermediate in chloroform, adding triethylamine as a base, and introducing a chloroformate reagent. Reaction progress is monitored via ESI-MS, and purification is achieved through silica gel column chromatography. Extended reaction times (e.g., 18 hours vs. 3 hours) significantly improve yields due to enhanced intermediate stability .

Advanced: How can reaction conditions be optimized to mitigate low yields during carbamate formation?

Answer:

Key variables include solvent choice, reaction duration, and base selection. For instance, using chloroform as a solvent improves solubility of hydrophobic intermediates, while triethylamine facilitates deprotonation. Prolonged stirring (18 hours) increases conversion rates compared to shorter durations (3 hours), as evidenced by ESI-MS tracking of intermediate consumption. Temperature control (room temperature vs. reflux) may also prevent decomposition of thermally sensitive intermediates. Post-reaction, column chromatography with gradient elution (e.g., ethyl acetate/hexane) ensures high purity .

Basic: What spectroscopic techniques confirm the structural integrity of this carbamate?

Answer:

- 1H-NMR : The -CH2-NH- group in the pyrrolidine ring shows a characteristic upfield shift from 2.70 ppm (free amine) to 3.18–2.97 ppm upon carbamate formation.

- ESI-MS : Molecular ion peaks ([M+H]+) confirm the target molecular weight.

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) validate functional groups .

Advanced: How does the trifluoromethyl group on the pyrimidine ring influence electronic properties and reactivity?

Answer:

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyrimidine C4 position, facilitating nucleophilic substitution reactions. Computational studies (e.g., DFT calculations) reveal reduced electron density at the pyrimidine ring, which stabilizes transition states in coupling reactions. Comparative studies with non-fluorinated analogs show slower reaction kinetics but higher regioselectivity due to steric and electronic effects .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Respiratory Protection : Use fume hoods or N95 masks if airborne particulates are generated.

- First Aid : In case of skin contact, wash with soap and water; seek medical attention for persistent irritation.

Safety Data Sheets (SDS) should be consulted for specific hazard classifications (e.g., acute toxicity, mutagenicity) .

Advanced: How can researchers resolve discrepancies in toxicity data across studies?

Answer:

Discrepancies often arise from variations in test models (e.g., in vitro vs. in vivo) or metabolic pathways. To address this:

- Cross-Reference Guidelines : Compare data against IARC, ACGIH, or OECD standards.

- Metabolite Profiling : Use LC-MS to identify degradation products that may contribute to toxicity.

- Dose-Response Studies : Establish linear vs. non-linear toxicity thresholds using hepatocyte or renal cell models .

Basic: How is stereochemical purity (S-configuration) verified during synthesis?

Answer:

- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

- Optical Rotation : Compare measured [α]D values against literature data for the S-enantiomer.

- X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .

Advanced: What strategies enhance the compound’s bioavailability in pharmacokinetic studies?

Answer:

- Prodrug Modifications : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability.

- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.

- Structural Analog Screening : Compare with analogs like tert-butyl (3,3-difluoropiperidin-4-yl)carbamate to identify substituents that improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.